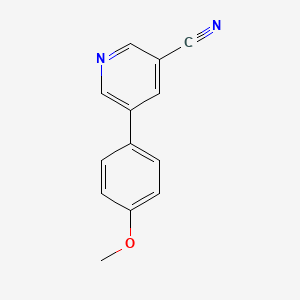
(4-((4-シアノベンジル)オキシ)フェニル)ボロン酸
説明
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C14H12BNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanobenzyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学的研究の応用
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, also known as 4-(4-Cyanophenylmethoxy)phenylboronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound is influenced by the reaction conditions. The SM cross-coupling reaction, in which the compound is involved, benefits from exceptionally mild and functional group tolerant conditions . Additionally, the compound’s susceptibility to hydrolysis at physiological pH suggests that its action, efficacy, and stability may be influenced by environmental factors such as pH .
生化学分析
Biochemical Properties
4-(4-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it an effective tool for the detection and quantification of sugars and other biomolecules. The compound interacts with enzymes such as glycosidases and proteins that have hydroxyl groups, forming stable complexes that can be used in various analytical techniques . These interactions are primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols, which is a key feature in many biochemical assays.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Cyanophenylmethoxy)phenylboronic acid involves its interaction with biomolecules through the formation of reversible covalent bonds. This compound can bind to enzymes and proteins, inhibiting or activating their functions depending on the nature of the interaction. For example, it can inhibit glycosidases by binding to their active sites, preventing the hydrolysis of glycosidic bonds . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Cyanophenylmethoxy)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These changes can affect its long-term impact on cellular function, as the degradation products may have different biochemical properties. Studies have shown that the compound’s stability is influenced by factors such as pH and temperature, which should be carefully controlled in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(4-Cyanophenylmethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . These threshold effects highlight the importance of optimizing dosage levels in experimental and therapeutic applications to achieve the desired outcomes while minimizing potential side effects.
Metabolic Pathways
4-(4-Cyanophenylmethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . These metabolic processes can influence the compound’s overall efficacy and safety, as the metabolites may contribute to its therapeutic or toxic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-cyanobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The process involves the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the formation of boronate esters.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Aryl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the cyanobenzyl group.
4-Cyanophenylboronic Acid: Similar structure but without the oxy linkage, leading to different reactivity and applications.
4-Pentyloxyphenylboronic Acid: Another boronic acid derivative with an alkoxy group, used in similar coupling reactions.
Uniqueness: (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the cyanobenzyl and boronic acid groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to participate in multiple types of reactions and form stable complexes with metal catalysts makes it a valuable compound in research and industry .
特性
IUPAC Name |
[4-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-1-3-12(4-2-11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNORKQBRPHOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655845 | |
| Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-70-0 | |
| Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


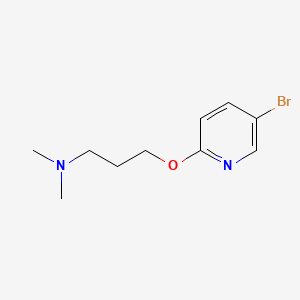

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B566885.png)
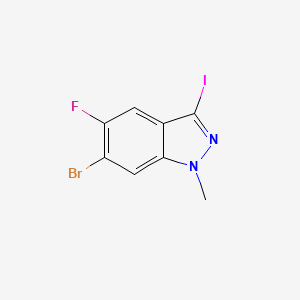
![2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol](/img/structure/B566888.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B566890.png)
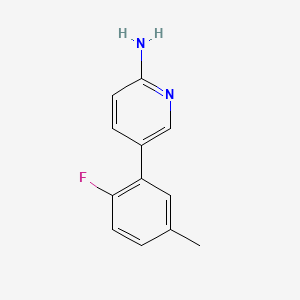
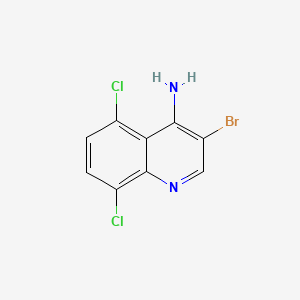


![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)

